An In-depth Technical Guide to 2-(3-Borono-5-fluorophenoxy)acetic acid
An In-depth Technical Guide to 2-(3-Borono-5-fluorophenoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Borono-5-fluorophenoxy)acetic acid, a specialized organoboron compound with significant potential in medicinal chemistry and drug discovery. While specific peer-reviewed data on this exact molecule is emerging, this document synthesizes information based on its structural motifs—the phenylboronic acid and the phenoxyacetic acid—to project its likely chemical properties, potential biological activities, and applications. This guide will delve into its presumed mechanism of action as an enzyme inhibitor, propose synthetic pathways, and outline potential experimental protocols for its investigation.
Introduction: The Promise of a Hybrid Scaffold
2-(3-Borono-5-fluorophenoxy)acetic acid (CAS Number: 913835-56-0) is a unique molecule that marries two pharmacologically significant scaffolds: a phenylboronic acid and a phenoxyacetic acid. The strategic placement of a fluorine atom and a boronic acid group on the phenoxyacetic acid backbone suggests a molecule designed for specific biological interactions.
-
Phenylboronic Acids in Drug Discovery: Boronic acids are recognized for their ability to form reversible covalent bonds with the active site serine residues of enzymes, making them potent inhibitors of serine proteases. This class of compounds has seen clinical success with drugs like bortezomib, a proteasome inhibitor used in cancer therapy.
-
Phenoxyacetic Acid Derivatives: This scaffold is present in various drugs and herbicides, indicating its ability to interact with biological systems. The ether linkage and carboxylic acid group provide key hydrogen bonding capabilities.
The combination of these two moieties in 2-(3-Borono-5-fluorophenoxy)acetic acid suggests its potential as a targeted enzyme inhibitor, with the fluorination potentially enhancing binding affinity and metabolic stability.
Physicochemical Properties and Structure
| Property | Value | Source |
| CAS Number | 913835-56-0 | ChemScene[1] |
| Molecular Formula | C8H8BFO5 | ChemScene[1] |
| Molecular Weight | 213.96 g/mol | ChemScene[1] |
| IUPAC Name | 2-(3-Borono-5-fluorophenoxy)acetic acid | Fluorochem[2] |
| SMILES | O=C(O)COC1=CC(F)=CC(B(O)O)=C1 | Fluorochem[2] |
| InChI Key | AZIUTOMDLIOGHF-UHFFFAOYSA-N | Fluorochem[2] |
Structural Diagram:
Caption: Chemical structure of 2-(3-Borono-5-fluorophenoxy)acetic acid.
Postulated Mechanism of Action: Serine Protease Inhibition
Based on the well-established mechanism of boronic acids, 2-(3-Borono-5-fluorophenoxy)acetic acid is hypothesized to act as a competitive, reversible inhibitor of serine proteases. The key interaction involves the electrophilic boron atom and the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site.
Diagram of Postulated Enzyme Inhibition:
Caption: Postulated mechanism of serine protease inhibition.
This interaction forms a stable, tetrahedral boronate adduct, mimicking the transition state of peptide bond hydrolysis. This effectively blocks the enzyme's catalytic activity. The reversibility of this bond is a key feature, distinguishing it from many irreversible inhibitors and potentially leading to a more favorable safety profile.
Potential Therapeutic Applications
Given its structural features, 2-(3-Borono-5-fluorophenoxy)acetic acid is a compelling candidate for development in several therapeutic areas:
-
Antibacterial Agents: As an inhibitor of bacterial serine proteases, such as β-lactamases, this compound could potentially combat antibiotic resistance. β-lactamases are a primary mechanism of resistance to common antibiotics like penicillins and cephalosporins.
-
Antiviral Agents: Many viruses rely on serine proteases for their replication. A potent inhibitor could disrupt the viral life cycle.
-
Anti-inflammatory Agents: Serine proteases are involved in inflammatory cascades. Inhibiting these enzymes could offer a novel approach to treating inflammatory diseases.
-
Oncology: Certain cancers overexpress specific serine proteases that are involved in tumor growth, invasion, and metastasis.
Synthesis Strategies
Proposed Retrosynthetic Analysis:
Caption: Retrosynthetic approach to the target molecule.
Experimental Protocol: A Plausible Synthetic Route
This protocol is a hypothetical pathway based on standard organic chemistry reactions. Optimization of reaction conditions would be necessary.
Step 1: Synthesis of 3-Bromo-5-fluorophenol
-
This intermediate can be synthesized from commercially available 1,3-dibromo-5-fluorobenzene via a nucleophilic aromatic substitution reaction with a hydroxide source, or through a more complex route involving diazotization of an appropriate aniline precursor.
Step 2: Synthesis of 2-(3-Bromo-5-fluorophenoxy)acetic acid
-
To a solution of 3-bromo-5-fluorophenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.
-
Stir the mixture at room temperature to form the phenoxide salt.
-
Add ethyl bromoacetate dropwise and heat the reaction mixture to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Hydrolyze the resulting ester with an aqueous base (e.g., NaOH), followed by acidification to yield the carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Step 3: Borylation to Yield 2-(3-Borono-5-fluorophenoxy)acetic acid
-
Protect the carboxylic acid group of 2-(3-bromo-5-fluorophenoxy)acetic acid as a suitable ester (e.g., methyl or ethyl ester).
-
Dissolve the protected intermediate in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add a strong organolithium base such as n-butyllithium dropwise to perform a lithium-halogen exchange.
-
After stirring for a short period, add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with an acidic aqueous solution (e.g., HCl).
-
Extract the product with an organic solvent.
-
The resulting boronic ester can be hydrolyzed to the boronic acid under acidic conditions.
-
Deprotect the carboxylic acid to yield the final product.
-
Purify by appropriate methods such as recrystallization or chromatography.
Biological Evaluation: A Roadmap for Investigation
To validate the therapeutic potential of 2-(3-Borono-5-fluorophenoxy)acetic acid, a systematic biological evaluation is required.
Experimental Workflow for Biological Characterization:
Caption: Workflow for biological evaluation.
Detailed Protocols:
A. Enzyme Inhibition Assay (Example: β-Lactamase)
-
Objective: To determine the inhibitory activity of the compound against a specific serine protease.
-
Materials: Purified β-lactamase, a chromogenic or fluorogenic substrate (e.g., nitrocefin), assay buffer, 96-well plates, and a plate reader.
-
Procedure: a. Prepare a stock solution of 2-(3-Borono-5-fluorophenoxy)acetic acid in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add increasing concentrations of the test compound. c. Add the β-lactamase enzyme to each well and incubate for a predetermined time to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the substrate. e. Monitor the change in absorbance or fluorescence over time using a plate reader. f. Calculate the initial reaction rates and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
B. Determination of Minimum Inhibitory Concentration (MIC)
-
Objective: To assess the antibacterial efficacy of the compound.
-
Materials: Bacterial strains of interest, appropriate growth medium (e.g., Mueller-Hinton broth), 96-well plates, and an incubator.
-
Procedure: a. Prepare a serial dilution of the test compound in the growth medium in a 96-well plate. b. Inoculate each well with a standardized suspension of the target bacteria. c. Include positive (no compound) and negative (no bacteria) controls. d. Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours. e. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-(3-Borono-5-fluorophenoxy)acetic acid is not widely available, general precautions for handling boronic acids and halogenated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
2-(3-Borono-5-fluorophenoxy)acetic acid represents a promising, yet underexplored, molecule in the landscape of drug discovery. Its hybrid scaffold suggests a strong potential as a serine protease inhibitor with a wide range of possible therapeutic applications. The lack of extensive published data presents a unique opportunity for researchers to pioneer the investigation of this compound. Future work should focus on developing a robust and scalable synthesis, followed by a comprehensive biological evaluation to identify its primary molecular targets and elucidate its mechanism of action. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing boronic acid derivative.
References
-
PubChem. 2-(3-Bromo-5-fluorophenyl)acetic acid. [Link]
